n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
Description
n-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and methyl groups at positions 3 and 1, respectively. The triazole ring is linked via a methylene bridge to an aniline moiety. This structure combines aromatic and nitrogen-rich heterocyclic components, making it a candidate for pharmaceutical applications, particularly in kinase inhibition. Its CAS number is 1341334-70-0, and it is listed as a specialty chemical for custom synthesis in supplier databases .
The compound’s design aligns with trends in kinase inhibitor development, where triazole derivatives are explored for their ability to interact with ATP-binding pockets of enzymes like EGFR (epidermal growth factor receptor) and RET (rearranged during transfection) . The ethyl and methyl substituents on the triazole may modulate lipophilicity and steric effects, influencing bioavailability and target binding.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)9-13-10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |
InChI Key |
JUHFBAXSZHYLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CNC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with aniline in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where the triazole and aniline are heated together under reflux conditions with a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out in an inert solvent like toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the aniline group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable nucleophile.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Molecular weight calculated based on formula C₁₂H₁₆N₄.
Key Findings from Comparative Studies
Binding Affinity and Target Selectivity Compound a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) outperforms the target compound in computational docking studies, with binding energies of -9.7 kcal/mol (EGFR) and -8.7 kcal/mol (RET). The indole group enables π-stacking interactions with hydrophobic residues in enzyme active sites, while the aniline forms hydrogen bonds .
Lipophilicity and Bioavailability The cyclopropyl-substituted analogue (MW 200.24) has lower molecular weight and rigidity, which may enhance membrane permeability but reduce binding stability .
Electronic Effects The chloro-substituted derivative (CAS 1340536-85-7) introduces an electron-withdrawing group, which could alter electronic distribution in the aniline ring and affect binding kinetics.
Synthetic Accessibility The target compound’s synthesis likely follows routes similar to those in , where triazole precursors are functionalized via nucleophilic substitution or coupling reactions. Its simpler substituents (ethyl, methyl) may offer cost advantages over indole- or cyclopropyl-containing analogues, which require additional synthetic steps .
Biological Activity
n-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H15N5
- Molecular Weight : 217.27 g/mol
The triazole ring is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of the aniline moiety further enhances its potential interactions with biological targets.
Antimicrobial Activity
Triazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds with a triazole ring often exhibit significant activity against a range of pathogens, including bacteria and fungi.
- Case Study : A study conducted on various triazole derivatives demonstrated that modifications to the triazole ring can significantly enhance antifungal activity. For instance, compounds with electron-donating groups exhibited improved efficacy against Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively investigated. The mechanism often involves the inhibition of specific proteins associated with cancer cell proliferation.
- Case Study : In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial and anticancer activity |
| Ethyl Group | Enhances lipophilicity, improving cell membrane penetration |
| Aniline Moiety | Facilitates interaction with target proteins |
The presence of the ethyl group at position 3 of the triazole ring is particularly noteworthy as it has been linked to increased hydrophobic interactions with biological membranes, thereby enhancing bioavailability .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in fungal cell wall synthesis.
- Interference with DNA Synthesis : Some derivatives have been shown to disrupt DNA replication in cancer cells.
- Apoptosis Induction : Certain studies indicate that these compounds can trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
